molecular formula C20H20N4O7S2 B2784945 (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 851716-78-4

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2784945
CAS No.: 851716-78-4
M. Wt: 492.52
InChI Key: ZLZGRONSTQOTRF-XDOYNYLZSA-N
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Description

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H20N4O7S2 and its molecular weight is 492.52. The purity is usually 95%.
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Biological Activity

(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential biological activities. It belongs to the benzo[d]thiazole derivative family, which is known for a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Structural Overview

The compound's structure incorporates multiple functional groups that may enhance its biological interactions. The presence of methoxy and carboxylate groups contributes to its solubility and reactivity, potentially influencing its pharmacokinetics and pharmacodynamics.

Biological Activities

1. Antimicrobial Activity
Research indicates that benzo[d]thiazole derivatives exhibit antimicrobial properties. For example, compounds structurally similar to (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have shown effectiveness against various bacterial strains. The specific interactions with microbial targets require empirical validation for this compound.

2. Anticancer Potential
Benzo[d]thiazole derivatives have been extensively studied for their anticancer properties. A structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly influence cytotoxicity against cancer cell lines. For instance, specific substitutions on the phenyl ring have been linked to enhanced activity against human glioblastoma and melanoma cells .

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructureBiological Activity
5-Methylisoxazole DerivativeStructureAnticancer
Benzothiazole Derivative AStructureAntimicrobial
Benzothiazole Derivative BStructureAnti-inflammatory

Case Studies

Case Study 1: Antitumor Activity
A study investigated a series of thiazole derivatives, including compounds similar to (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate. The results demonstrated that specific structural features were crucial for inducing apoptosis in cancer cells. Notably, compounds with electron-donating groups at strategic positions showed enhanced potency against various cancer cell lines .

Case Study 2: Mechanistic Insights
Molecular dynamics simulations have provided insights into how these compounds interact with target proteins. For example, one derivative was shown to primarily engage in hydrophobic interactions with the Bcl-2 protein, a key regulator of apoptosis, suggesting a mechanism through which it exerts anticancer effects .

Synthesis and Environmental Considerations

The synthesis of (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be achieved through multicomponent reactions that are both efficient and environmentally friendly. These methods minimize waste while maximizing yield, making them suitable for pharmaceutical applications.

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O7S2/c1-11-6-15(23-31-11)21-16(25)9-32-10-17(26)22-20-24(8-18(27)29-2)13-5-4-12(19(28)30-3)7-14(13)33-20/h4-7H,8-10H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGRONSTQOTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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